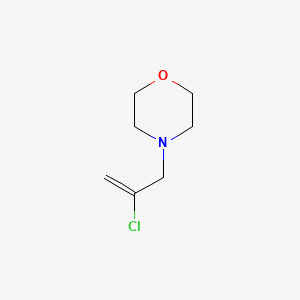
4-(2-Chloroprop-2-en-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroprop-2-en-1-yl)morpholine is an organic compound characterized by a morpholine ring substituted with a 2-chloroprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroprop-2-en-1-yl)morpholine typically involves the reaction of morpholine with 2-chloroprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroprop-2-en-1-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroprop-2-en-1-yl group can be replaced by other nucleophiles, leading to the formation of different substituted morpholine derivatives.
Polymerization: It can undergo polymerization reactions to form poly[N-(2-chloroprop-2-en-1-yl)aniline]s, which have unique physicochemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are typically used for oxidation reactions.
Polymerization: Oxidative polymerization is carried out using oxidants like ammonium persulfate in acidic conditions.
Major Products Formed
Substituted Morpholine Derivatives: Formed through nucleophilic substitution reactions.
Oxides: Resulting from oxidation reactions.
Polymers: Such as poly[N-(2-chloroprop-2-en-1-yl)aniline]s, formed through polymerization.
Scientific Research Applications
4-(2-Chloroprop-2-en-1-yl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroprop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic substitution and oxidation reactions, which can alter its chemical structure and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine: A compound with similar structural features but different chemical properties and applications.
Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: Polymers derived from 4-(2-Chloroprop-2-en-1-yl)morpholine with unique physicochemical properties.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry .
Properties
CAS No. |
59352-41-9 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
4-(2-chloroprop-2-enyl)morpholine |
InChI |
InChI=1S/C7H12ClNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |
InChI Key |
RNKPOBBNJALZMM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1CCOCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















